Promethium trichloride

Lanthanide trichloride Melting point depression Phase stability

Promethium trichloride (PmCl₃, CAS 13779-10-7) is the anhydrous trichloride salt of promethium, the only lanthanide element possessing no stable isotopes. It crystallizes in the hexagonal UCl₃-type structure (space group P6₃/m, No.

Molecular Formula Cl3Pm-3
Molecular Weight 251.27 g/mol
CAS No. 13779-10-7
Cat. No. B079018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromethium trichloride
CAS13779-10-7
Molecular FormulaCl3Pm-3
Molecular Weight251.27 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Pm]
InChIInChI=1S/3ClH.Pm/h3*1H;/p-3
InChIKeyYLYVLNCEODSBDE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Promethium Trichloride (PmCl₃) Procurement-Relevant Baseline: Class, Properties, and Known Data


Promethium trichloride (PmCl₃, CAS 13779-10-7) is the anhydrous trichloride salt of promethium, the only lanthanide element possessing no stable isotopes. It crystallizes in the hexagonal UCl₃-type structure (space group P6₃/m, No. 176) with lattice parameters a = 739 pm and c = 421 pm, yielding a calculated density of 4.19 g·cm⁻³, and melts at 655 °C [1]. PmCl₃ is an ionic, water-soluble salt synthesized by heating Pm₂O₃ in a stream of dry HCl at approximately 580 °C [2]. The most practical isotope, promethium-147 (²⁴⁷Pm), decays via β⁻ emission (Eₘₐₓ = 224.5 keV, Eₐᵥ ≈ 62 keV) with a half-life of 2.6234 years and an extremely weak gamma branch (121 keV, intensity 0.00285%), making PmCl₃ a convenient solid-state beta source for controlled laboratory and industrial settings [3].

Why Generic Substitution Fails for Promethium Trichloride: The Substitution Risk Checklist


Promethium trichloride cannot be freely interchanged with neighboring lanthanide trichlorides—such as NdCl₃ or SmCl₃—for any application that exploits its radiological identity. While these compounds share the UCl₃ structural type and exhibit similar aqueous solubility, only PmCl₃ contains the β⁻-emitting ¹⁴⁷Pm nuclide [1]. Substituting NdCl₃ or SmCl₃ eliminates the endogenous ionizing radiation that defines PmCl₃'s core utility in radioluminescent sources, nuclear batteries, and self-luminous devices. Conversely, substitution with an alternative beta source such as tritium (³H) introduces substantially different beta energy, half-life, and physical form factor, altering dose rate, shielding requirements, and device geometry. The quantitative evidence below demonstrates that PmCl₃ occupies a structurally distinct and radiologically unique position that cannot be replicated by generic in-class or cross-class replacement without measurable performance loss.

Promethium Trichloride: Head-to-Head Quantitative Evidence for Scientific Selection


Melting Point Anomaly: PmCl₃ Exhibits the Lowest Melting Point Among Nd–Sm Trichlorides

PmCl₃ displays a melting point of 655 °C, which is 104 °C lower than that of its lighter neighbor NdCl₃ (759 °C) and 27 °C lower than its heavier neighbor SmCl₃ (682 °C), representing a quantifiable dip in the lanthanide trichloride series [1][2][3]. This departure from a monotonic trend across the series has implications for molten-salt processing and thermal budget decisions during procurement.

Lanthanide trichloride Melting point depression Phase stability

Density and Lattice Contraction: PmCl₃ Occupies a Quantifiable Intermediate Structural Position

Experimental XRD data place PmCl₃ density at 4.19 g·cm⁻³ with lattice parameters a = 739 pm and c = 421 pm. This sits between NdCl₃ (density 4.13 g·cm⁻³, a = 739.88 pm, c = 424.23 pm) and SmCl₃ (density 4.46 g·cm⁻³). The Pm–Cl bond length of 2.75 Å also falls between Sm–Cl (2.73 Å) and Nd–Cl (2.90 Å shorter bonds), quantitatively reflecting the lanthanide contraction effect [1][2][3].

Density trend Lattice parameters Lanthanide contraction

Nuclear Battery Conversion Efficiency: Promethium-147 Outperforms Tritium by a Factor of 1.75–2.7×

In direct charge nuclear battery architectures, promethium-147 sources achieve a theoretical maximum efficiency of 21% and an experimentally demonstrated efficiency of 15%, compared to tritium's theoretical 12% and demonstrated 5.5% [1]. This 1.75× advantage at the theoretical level and 2.7× at the demonstrated level stem from Pm-147's higher beta endpoint energy (224.5 keV vs. tritium's 18 keV maximum), which increases ionization density in the collector.

Nuclear battery Betavoltaic efficiency Promethium-147

Beta Particle Penetration Depth: Pm-147 Provides Tunable Shielding Whereas Tritium Cannot Penetrate Enclosures

The 224.5 keV maximum beta particles from promethium-147 have sufficient energy to penetrate phosphor coatings and thin enclosure walls, enabling versatile radioluminescent source geometries. In contrast, tritium's 5.7 keV average beta particles cannot pass through an enclosing glass tube or human skin [1][2]. This fundamental difference dictates that Pm-147 sources can excite a phosphor at a distance, while tritium requires intimate gas-phase contact with the phosphor.

Beta range Shielding Radioluminescent source design

Phosphor Longevity: Beta-Emitting Pm-147 Preserves Phosphor Lattice Integrity vs. Alpha-Emitting Radium-226

Alpha particles from radium-226 cause rapid lattice displacement damage in ZnS-type phosphors, leading to significant luminosity decay within months. Beta particles from promethium-147, being approximately 7,000× less massive and producing far fewer atomic displacements per unit energy deposited, extend the useful luminescent lifetime of the phosphor [1]. The luminosity does not degrade as rapidly, which is why Pm-147 replaced radium in commercial signal lights and watch dials.

Phosphor degradation Alpha vs. beta Radioluminescent lifetime

CsCl–PmCl₃ Phase Diagram: CALPHAD Predicts an Anomalous Thermodynamic Collapse at the Promethium Point

Computational thermodynamic analysis of the CsCl–PmCl₃ pseudobinary system using the CALPHAD method reveals an unexpected discontinuity in the lanthanide trichloride trend: the predicted decomposition temperature of Cs₂PmCl₅(s) deviates from the systematic behavior observed for the neighboring Nd and Sm analogs, described as a 'collapse at the promethium point' [1]. This anomaly, while predicted rather than experimentally measured due to the scarcity of Pm, suggests that PmCl₃-based molten salt or solid electrolyte systems may exhibit unique phase behavior not predictable by interpolation from Nd and Sm data.

Phase diagram CALPHAD CsCl-PmCl₃ system

Promethium Trichloride: Evidence-Based Application Scenarios for Procurement Decision-Making


Betavoltaic Nuclear Battery Fabrication Using PmCl₃ as Solid-State Beta Source

The 2.73× demonstrated efficiency advantage of Pm-147 over tritium in direct charge nuclear battery architectures (15% vs. 5.5%) makes PmCl₃ the preferred precursor for high-power-density betavoltaic devices [1]. Users procuring PmCl₃ for this application should specify isotopic purity (¹⁴⁷Pm enrichment) to minimize gamma-emitting ¹⁴⁶Pm and ¹⁴⁸Pm contaminants, which would otherwise increase shielding requirements and compromise the inherent safety advantage of pure beta emission.

Radioluminescent Signal and Display Component Manufacturing

PmCl₃ mixed with ZnS-based phosphors provides persistent self-luminous output without external power, leveraging the 224.5 keV beta endpoint for through-phosphor excitation [1]. Unlike tritium-based systems that require sealed glass tubes with intimate gas–phosphor contact, PmCl₃ can be applied as a solid-state coating, simplifying manufacturing. The absence of alpha-induced phosphor degradation ensures luminosity stability over the 2–5 year operational window dictated by the 2.62-year half-life [2].

Cold-Cathode Discharge Lamp Ignition Enhancement

As documented in patent literature, sealing approximately 10⁻¹⁶ grams of a promethium-147 salt (including PmCl₃) inside a cold-cathode discharge lamp bulb provides initial electrons via beta emission, enabling immediate lamp ignition even in complete darkness [1]. This application exploits the unique combination of Pm-147's penetrative beta energy (sufficient to ionize the fill gas through the electrode gap) and its low gamma emission (avoiding unwanted X-ray generation), a combination not offered by tritium or radium alternatives.

Precursor for Sodium Halide Solid Electrolyte Research (Na₃PmCl₆)

Computational studies identify PmCl₃ as a building block for Na₃MCl₆ solid electrolytes in all-solid-state sodium-ion batteries [1]. The anomalous thermodynamic behavior predicted for the CsCl–PmCl₃ system suggests that Na₃PmCl₆ may exhibit phase stability and ionic conductivity distinct from Nd and Sm analogs, making authentic PmCl₃ procurement essential for experimental validation rather than relying on interpolations from neighboring lanthanide data [2].

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